

### ETN029: A Comparative Guide to a Novel DLL3-Targeting Radioligand Therapy

Author: BenchChem Technical Support Team. Date: December 2025

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ETN029 (also known as MC339) is an investigational radioligand therapy designed to target Delta-like ligand 3 (DLL3), a protein highly expressed on the surface of neuroendocrine neoplasms such as small cell lung cancer (SCLC) but with minimal presence in healthy tissues. [1] Developed by Mariana Oncology (a Novartis company), this macrocyclic peptide is engineered for high affinity and specificity to DLL3, enabling the delivery of a radioactive payload directly to tumor cells.[1][2] This guide provides a comparative analysis of ETN029, summarizing available data on its cross-reactivity and performance in relation to other DLL3-targeting agents.

#### Performance and Specificity of ETN029

**ETN029** has demonstrated high binding affinity to human DLL3, reportedly in the picomolar range.[1] Preclinical studies have highlighted its specificity, showing significant binding and internalization in DLL3-expressing cell lines (SHP-77 and transgenic CT26.DLL3) with minimal binding observed in DLL3-negative control cells (CT26.WT).[1] This suggests a high degree of selectivity for its intended target.

Currently, detailed quantitative cross-reactivity studies of **ETN029** against other members of the Notch ligand family, such as DLL1, DLL4, Jagged1, and Jagged2, are not publicly available. The primary evidence for its specificity comes from the lack of binding to DLL3-negative cells.



# Comparison with Alternative DLL3-Targeting Therapies

The therapeutic landscape for DLL3-positive cancers includes several modalities. Below is a comparison of **ETN029** with other notable DLL3-targeting agents.

Therapeutic Agent	Modality	Target(s)	Binding Affinity (Kd) to human DLL3	Status
ETN029	Radioligand Therapy	DLL3	Picomolar affinity (exact value not disclosed)	Phase 1 Clinical Trial (Recruiting) [3][4]
Tarlatamab (AMG 757)	Bispecific T-cell Engager (BiTE)	DLL3 and CD3	0.64 nM	Phase 1 Clinical Trial[5]
HPN328	Trispecific T-cell Engager (TriTAC)	DLL3, CD3, and Albumin	0.13 - 28 nM (range)	Phase 1/2 Clinical Trial[6][7]
Rovalpituzumab tesirine (Rova-T)	Antibody-Drug Conjugate (ADC)	DLL3	Nanomolar affinity (exact value not disclosed)	Development Terminated[8]

Table 1: Comparison of **ETN029** with other DLL3-targeting therapeutic agents. Binding affinities are reported as dissociation constants (Kd), where a lower value indicates a stronger binding affinity.

### **Experimental Methodologies**

Detailed experimental protocols for the cross-reactivity and binding affinity assays of **ETN029** have not been publicly released. However, based on standard practices for characterizing such molecules, the following methodologies are likely employed.

### **Radioligand Binding Assay (Generalized Protocol)**



Radioligand binding assays are a common method to determine the affinity and specificity of a ligand for its receptor.

- Membrane Preparation: Membranes are prepared from cells engineered to express the target protein (e.g., DLL3) and from control cells that do not express the target.
- Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains
  the cell membranes, a radiolabeled version of ETN029 (e.g., [177Lu]Lu-ETN029), and
  varying concentrations of a competing, non-radiolabeled compound (for competition assays)
  or buffer.
- Incubation: The plates are incubated to allow the binding to reach equilibrium.
- Filtration: The contents of each well are rapidly filtered through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Detection: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The binding data is analyzed to calculate binding parameters such as the dissociation constant (Kd) and the inhibitor concentration that blocks 50% of binding (IC50).

### Surface Plasmon Resonance (SPR) for Affinity Measurement (Generalized Protocol)

SPR is a label-free technique used to measure real-time biomolecular interactions.

- Chip Preparation: A sensor chip is functionalized, and the target protein (DLL3) is immobilized on the sensor surface.
- Analyte Injection: A solution containing ETN029 (the analyte) is flowed over the sensor surface.
- Binding Measurement: The binding of ETN029 to the immobilized DLL3 is detected as a change in the refractive index at the sensor surface, which is recorded in real-time as a

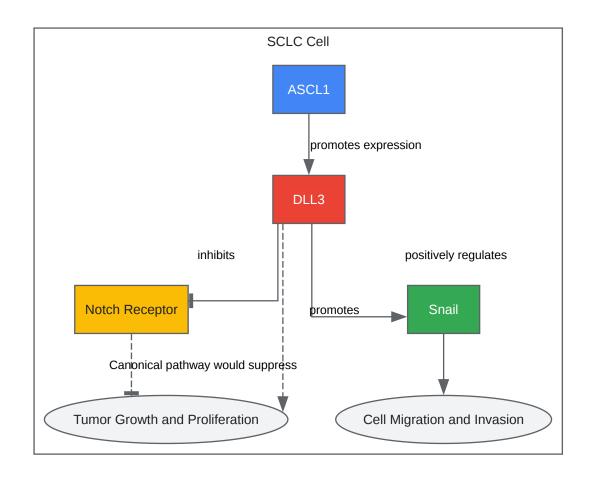


sensorgram.

- Dissociation: A buffer is flowed over the surface to measure the dissociation of ETN029 from DLL3.
- Data Analysis: The association and dissociation rates are calculated from the sensorgram to determine the binding affinity (Kd).

## Visualizing Pathways and Workflows DLL3 Signaling in Small Cell Lung Cancer (SCLC)

DLL3 is considered an atypical Notch ligand. In SCLC, it is often co-expressed with ASCL1, a key transcription factor in neuroendocrine differentiation. Unlike canonical Notch ligands that activate Notch signaling in adjacent cells, DLL3 is thought to act as an inhibitor of the Notch pathway within the same cell. This disruption of Notch signaling is implicated in promoting the growth of neuroendocrine tumors.



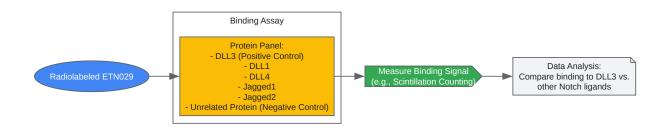


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Figure 1: Simplified DLL3 signaling pathway in SCLC.

## **Experimental Workflow for ETN029 Cross-Reactivity Screening**

A potential workflow for assessing the cross-reactivity of **ETN029** would involve testing its binding against a panel of related proteins.



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Figure 2: Experimental workflow for cross-reactivity screening.

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- To cite this document: BenchChem. [ETN029: A Comparative Guide to a Novel DLL3-Targeting Radioligand Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604173#cross-reactivity-studies-of-etn029]

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